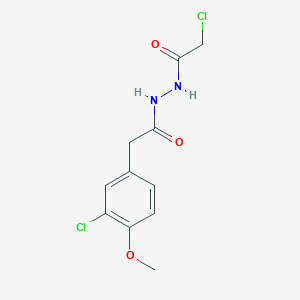![molecular formula C19H20FN3O B6462414 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2549066-24-0](/img/structure/B6462414.png)
2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a synthetic organic compound known for its significant applications in medicinal chemistry and pharmacology. This compound contains a fluoro-substituted benzoyl group, a pyridine ring, and a unique octahydropyrrolo[3,4-b]pyrrole scaffold, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes
The preparation of 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multi-step synthesis protocols:
Formation of the Benzoyl Intermediate: The fluoro-methyl benzoyl compound is synthesized through an acylation reaction, involving the use of an aromatic fluorination reaction followed by Friedel-Crafts acylation.
Pyridine Ring Construction: The pyridine moiety is introduced via a classical Hantzsch pyridine synthesis, where aldehydes, ammonia, and β-ketoesters are condensed.
Octahydropyrrolo[3,4-b]pyrrole Formation: This scaffold is constructed using cyclization reactions, often starting with di-amine precursors and ketoesters under reductive conditions.
Industrial Production Methods
Industrial-scale production focuses on optimizing yields and purity:
High-Pressure Reactions: Enhanced pressure conditions accelerate certain reaction steps, ensuring completeness and speed.
Catalysts and Solvents: Utilization of palladium or copper catalysts improves reaction efficiency.
Purification Techniques: Large-scale chromatography and crystallization methods are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation with reagents like chromium trioxide or potassium permanganate, affecting the pyridine ring and benzoyl group.
Reduction: Reduction is achieved using agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (Pd/C), targeting carbonyl and nitro groups.
Substitution: Electrophilic and nucleophilic substitutions occur primarily at the fluoro-methyl benzoyl group and pyridine ring, involving reagents like Grignard reagents or halogenating agents.
Reagents and Conditions
Oxidation Reagents: Chromium trioxide, Potassium permanganate.
Reduction Reagents: Lithium aluminum hydride (LiAlH4), Palladium on carbon (Pd/C).
Substitution Reagents: Grignard reagents, Halogenating agents (e.g., N-bromosuccinimide).
Major Products
Oxidation and reduction products vary from ketones, alcohols, to amines, depending on reaction conditions. Substitution reactions yield derivatives with modified aromatic and heterocyclic moieties.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: It serves as a building block for creating more intricate organic structures.
Mechanistic Studies: Useful in studying reaction mechanisms due to its reactivity.
Biology
Protein Binding Studies: Employed in the synthesis of inhibitors targeting enzyme active sites.
Structural Biology: Helps in crystallizing proteins for X-ray crystallography.
Medicine
Drug Development: Potential candidate for anti-inflammatory and anti-cancer drugs.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the design of novel materials with unique properties.
Agrochemicals: Incorporated into the development of herbicides and pesticides.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with biological molecules:
Molecular Targets: Targets enzyme active sites, particularly those involved in metabolic pathways.
Pathways: Inhibition of specific enzymes disrupts metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-Fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-6-yl]pyridine
2-[1-(3-Chloro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Uniqueness
2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine stands out due to the specific position of the fluoro and methyl groups, influencing its reactivity and binding affinity. This uniqueness impacts its potential as a selective inhibitor and its physicochemical properties.
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-13-5-6-14(10-16(13)20)19(24)23-9-7-15-11-22(12-17(15)23)18-4-2-3-8-21-18/h2-6,8,10,15,17H,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOKEHRELXBQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462339.png)
![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462364.png)
![N-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462378.png)
![3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B6462379.png)
![5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6462385.png)
![2-(benzylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6462391.png)
![4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6462398.png)
![1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B6462401.png)
![4-[(1-benzoylazetidin-3-yl)oxy]pyridine](/img/structure/B6462404.png)
![2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462409.png)
![8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6462422.png)
![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462434.png)
